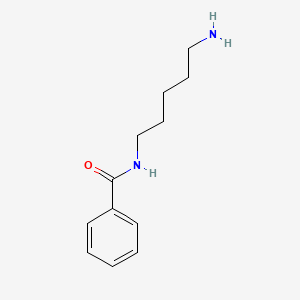

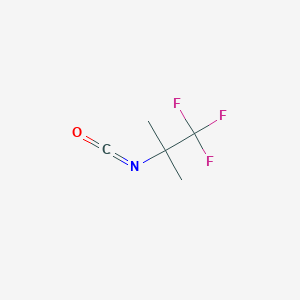

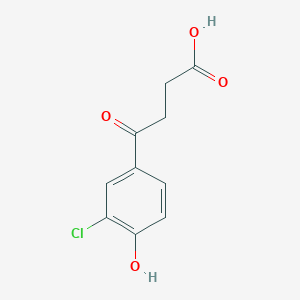

![molecular formula C15H22N2O2 B3272610 Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate CAS No. 570360-61-1](/img/structure/B3272610.png)

Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate

Overview

Description

Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate is a chemical compound with the CAS Number: 149423-70-1 . It has a molecular weight of 248.32 . The IUPAC name for this compound is benzyl 4-aminocyclohexylcarbamate . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI Code for Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate is1S/C14H20N2O2/c15-12-6-8-13 (9-7-12)16-14 (17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2, (H,16,17)/t12-,13+ . This code provides a detailed description of the molecule’s structure, including the positions of atoms and the connectivity between them. Physical And Chemical Properties Analysis

Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate has a molecular weight of 248.32 . It is typically found in a sticky oil to semi-solid form . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications

Synthesis Applications

Diastereoselective Synthesis : Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate contributes to the diastereoselective synthesis of 6-functionalized 4-aryl-1,3-oxazinan-2-ones, facilitating the creation of 3-aryl-1,3-aminoalcohols and 6-arylpiperidine-2,4-diones (Mangelinckx et al., 2010).

Synthesis of Partially Saturated Heterocycles : It is used in the preparation and conformational study of partially saturated 3,1-benzoxazines, 3,1-benzoxazin-2-ones, and 3,1-benzoxazine-2-thiones (Bernáth et al., 1985).

Mechanochemical Synthesis : The compound aids in the eco-friendly mechanochemical synthesis of carbamates, proving effective in enhancing the reactivity of alcohol and carbamoyl-imidazole intermediate under mild conditions (Lanzillotto et al., 2015).

Model Studies in Carbohydrate Epoxide Alkylation : It is significant in amino alcohol synthesis from 1,6:3,4-dianhydro-2-O-benzyl-β-D-galactose, leading to various derivatives including cyclic carbamates (Mcauliffe et al., 1997).

Synthesis of Antineoplastic and Antifilarial Agents : This compound is foundational in synthesizing methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, showing potential as antineoplastic and antifilarial agents (Ram et al., 1992).

Preparation of β-and γ-lactams : It is crucial in producing β-and γ-lactams from 1-carbamoyl-1-methylcyclohexa-2,5-dienes, leading to various N-benzyl-azetidin-2-ones and N-benzyl-pyrrolidin-2-ones (Bella et al., 2004).

Nickel-Catalyzed Cross-Coupling : It plays a role in the stereospecific coupling of benzylic carbamates with arylboronic esters, controlling the absolute stereochemistry with an achiral catalyst (Harris et al., 2013).

Gold(I)-Catalyzed Kinetic Enantioselective Intramolecular Hydroamination : This chemical is used in the gold(I)-catalyzed dynamic kinetic enantioselective intramolecular hydroamination of allenes (Zhang et al., 2007).

Medical Research Applications

- Antitumor Activity : It has shown activity against various forms of cancer, including lymphoid L 1210 leukemia, lymphocytic P 388 leukemia, and melanotic melanoma B 16 (Atassi & Tagnon, 1975).

Safety and Hazards

The safety information for Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The precautionary statements include P261, P305, P338, P351 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name |

benzyl N-[(4-aminocyclohexyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c16-14-8-6-12(7-9-14)10-17-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXLQFDZXGYVIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNC(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

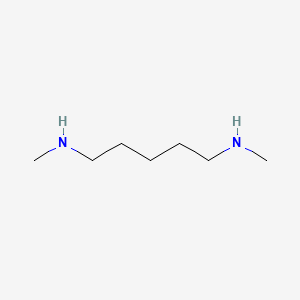

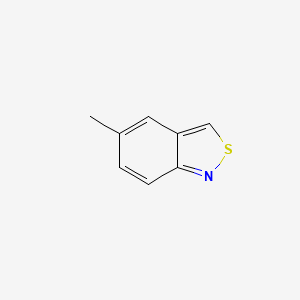

![6-Chloro-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3272539.png)

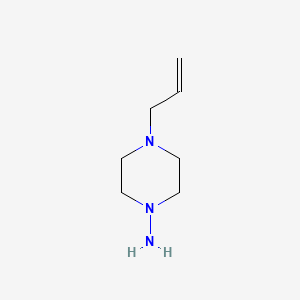

![[(1R,2S)-2-aminocyclohexyl]methanol](/img/structure/B3272559.png)

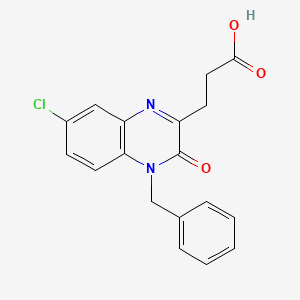

![Methyl benzo[c]isothiazole-4-carboxylate](/img/structure/B3272564.png)